![molecular formula C22H25NO3S B281711 4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as TDBSF and has been synthesized using various methods.
作用机制
The mechanism of action of TDBSF is not fully understood. However, studies have suggested that TDBSF may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, TDBSF may alter gene expression patterns and lead to the inhibition of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
TDBSF has been shown to have various biochemical and physiological effects. In cancer cells, TDBSF has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. TDBSF has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. Additionally, TDBSF has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.
实验室实验的优点和局限性
One advantage of using TDBSF in lab experiments is its ability to inhibit cancer cell growth. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and developing new cancer therapies. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a useful compound for studying the mechanisms of inflammation and developing new anti-inflammatory therapies. However, one limitation of using TDBSF in lab experiments is its potential toxicity. Studies have shown that high doses of TDBSF can cause toxicity in cells, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of TDBSF. One area of interest is the development of TDBSF-based cancer therapies. Studies have shown that TDBSF can inhibit the growth of various types of cancer cells, making it a potential candidate for the development of new cancer therapies. Another area of interest is the study of TDBSF in neurodegenerative diseases. Studies have shown that TDBSF can enhance the expression of BDNF, which is involved in the survival and growth of neurons. This makes TDBSF a potential candidate for the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of TDBSF and its potential toxicity.
合成方法
TDBSF can be synthesized using various methods. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
科学研究应用
TDBSF has been studied for its potential therapeutic properties in various areas of scientific research. One area of interest is cancer research. Studies have shown that TDBSF can inhibit the growth of cancer cells in vitro and in vivo. TDBSF has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
分子式 |
C22H25NO3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-22(2,3)15-8-11-17(12-9-15)27(24,25)23-16-10-13-21-19(14-16)18-6-4-5-7-20(18)26-21/h8-14,23H,4-7H2,1-3H3 |
InChI 键 |
SHCCGEWFJLXVTC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
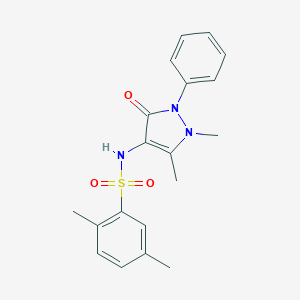
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)

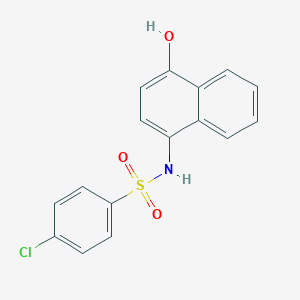
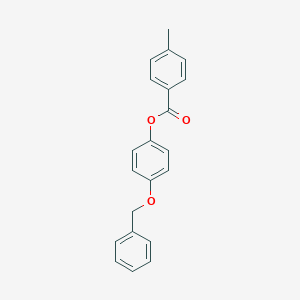
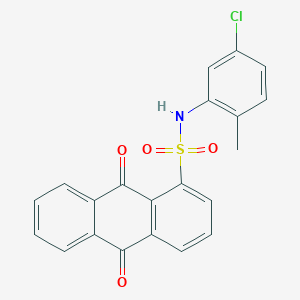
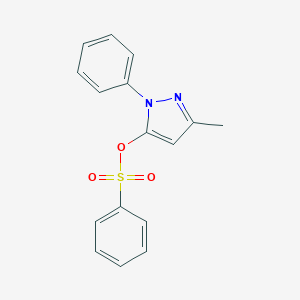
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)

